1-Acetyl-4,5-difluoroindolin-2-one
Description
1-Acetyl-4,5-difluoroindolin-2-one is a fluorinated indolinone derivative characterized by an acetyl group at the 1-position and fluorine atoms at the 4- and 5-positions of the indole ring. The acetyl moiety enhances lipophilicity and may improve metabolic stability, while the difluoro substitution likely influences electronic effects and steric interactions, impacting binding affinity in biological systems . The molecular weight of this compound is estimated to be ~213 g/mol (calculated from indolin-2-one’s molecular weight of 133.15 g/mol with additions for the acetyl and fluorine groups).
Properties
Molecular Formula |
C10H7F2NO2 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
1-acetyl-4,5-difluoro-3H-indol-2-one |
InChI |
InChI=1S/C10H7F2NO2/c1-5(14)13-8-3-2-7(11)10(12)6(8)4-9(13)15/h2-3H,4H2,1H3 |
InChI Key |
VSIDLZGEOFDKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=CC(=C2F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The acetyl and fluorine substitutions in this compound likely increase logP compared to indolin-2-one (0.85 vs. ~1.2–1.5), enhancing membrane permeability but reducing aqueous solubility.
- Solubility: The log10WS of -0.31 for 1-Acetyl-4,5-dihydro-1H-pyrazole suggests moderate solubility, but the fluorinated indolinone analog is predicted to have lower solubility due to increased hydrophobicity.
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